Cas no 930-22-3 (Butadiene monoxide)

Butadiene monoxide, also known as 3,4-epoxy-1-butene, is a reactive epoxide compound derived from butadiene. It serves as a versatile intermediate in organic synthesis, particularly in the production of specialty chemicals and polymers. Its strained epoxide ring confers high reactivity, enabling efficient ring-opening reactions for the formation of diols, polyethers, and other functionalized derivatives. The compound is valued for its role in cross-linking applications and as a precursor in fine chemical manufacturing. Handling requires caution due to its volatility and potential health hazards, but its utility in controlled synthetic processes makes it a valuable tool in industrial and research settings.
Butadiene monoxide structure
Butadiene monoxide structure
Product Name:Butadiene monoxide
CAS No:930-22-3
MF:C4H6O
MW:70.0898413658142
MDL:MFCD00005149
CID:83217
PubChem ID:13586
Update Time:2025-10-21

Butadiene monoxide Chemical and Physical Properties

Names and Identifiers

    • Butadiene monoxide
    • 3,4-Epoxybut-1-ene~2-Vinyloxirane
    • 2-Vinyloxirane
    • 1,3-Butadiene monoepoxide
    • 3,4-Epoxy-1-butene
    • Oxirane, 2-ethenyl-
    • Vinylethylene Oxide
    • 1,2-epoxybutene
    • 1,2-epoxybutene-3
    • 1,2-oxido-3-butene
    • Butadiene epoxide
    • Butadiene monoepoxide
    • Butadiene monooxide
    • Butene 3,4-epoxid
    • 1-Butene, 3,4-epoxy- (6CI, 8CI)
    • 2-Ethenyloxirane (ACI)
    • Oxirane, ethenyl- (9CI)
    • (±)-Vinyloxirane
    • 1,2-Epoxy-3-butene
    • 1,3-Butadiene monooxide
    • 1,3-Butadiene monoxide
    • 1,3-Butadiene oxide
    • Butene 3,4-epoxide
    • Epoxybutadiene
    • Ethenyloxirane
    • NSC 24251
    • NSC 8023
    • Vinyl epoxide
    • Vinyloxirane
    • 1,2Epoxybutene3
    • 2-ethenyloxirane
    • DTXCID105240
    • 26703-03-7
    • Oxirane, ethenyl
    • 3,4Epoxybut1ene
    • NSC-24251
    • DB-073082
    • NSC8023
    • Monoepoxybutadiene
    • UNII-478ERR5NKR
    • CCRIS 2614
    • WLN: T3OTJ B1U1
    • butadienemonoepoxide
    • AI3-16049
    • NS00115902
    • 1,2-Epoxy-3-butylene
    • STL556465
    • (+/-)-VINYLOXIRANE
    • 3,4Epoxybutene
    • 3,4-Epoxybutene
    • 1-BUTENE,3,4-EPOXY-
    • 1-Butene, 3,4-epoxy-
    • 3,4-Epoxybut-1-ene
    • DTXSID4025240
    • (+-)-VINYLOXIRANE
    • 1,2-epoxybut-3-ene
    • (.+-.)-VINYLOXIRANE
    • NCGC00258425-01
    • J-800015
    • NS00039515
    • Q15910431
    • 3,4-EPOXY-1-BUTENE [HSDB]
    • D90487
    • 1,2-EB
    • 3,4-Epoxybutene-1
    • EN300-98979
    • HSDB 5520
    • Oxirane, ethenyl-
    • 3,4-Epoxy-1-butene, 98%
    • MFCD00005149
    • E0337
    • 1,2Epoxybutene
    • NSC-8023
    • CAS-930-22-3
    • vinyl oxirane
    • 1Butene, 3,4epoxy
    • Monoepoxybutene
    • 478ERR5NKR
    • NCGC00091691-02
    • Butadiene oxide
    • 1-Butene,4-epoxy-
    • EINECS 213-210-4
    • 930-22-3
    • Oxirane, 2ethenyl
    • BBL102661
    • 1,2Oxido3butene
    • AKOS005257726
    • J-640021
    • 1,3Butadiene oxide
    • 1,2Epoxy3butene
    • Tox21_200871
    • 3,4-epoxy-butene-1
    • NCGC00091691-01
    • 2-Vinyloxirane #
    • CHEMBL1299388
    • NSC24251
    • DB-073083
    • MDL: MFCD00005149
    • Inchi: 1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2
    • InChI Key: GXBYFVGCMPJVJX-UHFFFAOYSA-N
    • SMILES: O1C(C=C)C1
    • BRN: 103170

Computed Properties

  • Exact Mass: 70.04190
  • Monoisotopic Mass: 70.041865
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 49.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 12.5

Experimental Properties

  • Color/Form: Colorless transparent to yellowish liquid
  • Density: 0.87 g/mL at 25 °C(lit.)
  • Melting Point: -135°C(lit.)
  • Boiling Point: 67°C(lit.)
  • Flash Point: Fahrenheit: -58 ° f
    Celsius: -50 ° c
  • Refractive Index: n20/D 1.417(lit.)
  • Solubility: Slightly soluble (26 g/l) (25 º C),
  • PSA: 12.53000
  • LogP: 0.57120
  • Sensitiveness: Moisture Sensitive
  • Solubility: Insoluble in water

Butadiene monoxide Security Information

  • Symbol: GHS02 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225,H302,H319
  • Warning Statement: P210,P305+P351+P338
  • Hazardous Material transportation number:UN 1993 3/PG 2
  • WGK Germany:2
  • Hazard Category Code: 11-22-36
  • Safety Instruction: S16-S36/37-S45
  • FLUKA BRAND F CODES:21
  • RTECS:EM7350000
  • Hazardous Material Identification: F Xn
  • HazardClass:3
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:2-8°C
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R11; R40

Butadiene monoxide Customs Data

  • HS CODE:2910900090
  • Customs Data:

    China Customs Code:

    2910900090

    Overview:

    2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Butadiene monoxide Pricemore >>

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Butadiene monoxide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cumene hydroperoxide Catalysts: 1-Pentanol ,  Molybdenum oxide (MoO3) Solvents: Cumene
Reference
Epoxidation of conjugated dienes with cumene hydroperoxide.
Petrov, V. A.; Kryukov, A. S., Neftekhimiya, 1987, 27(3), 387-90

Production Method 2

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: Manganese(salen) chloride Solvents: Dichloromethane ;  24 h, rt
Reference
Chloro[N,N'-ethylenebis(salicylideneaminato)]manganese
Li, Xiaojin Harry; Srinivasarao, Madduri, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5

Production Method 3

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: Manganese(salen) chloride Solvents: Dichloromethane ,  Water
Reference
Regio- and enantioselective catalytic epoxidation of conjugated dienes
Rasmussen, Kaare G.; Thomsen, Dorte S.; Joergensen, Karl Anker, Journal of the Chemical Society, 1995, (16), 2009-17

Production Method 4

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: Manganese(salen) chloride Solvents: Dichloromethane
Reference
Regioselective monoepoxidation of 1,3-dienes catalyzed by transition-metal complexes
Thomsen, Dorte S.; Schiott, Birgit; Joergensen, Karl Anker, Journal of the Chemical Society, 1992, (15), 1072-4

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Diethyl ether ,  Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthesis of vinyloxiranes
Baklouti, A.; Hedhli, A., Journal de la Societe Chimique de Tunisie, 1993, 3(5), 283-91

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Alumina ,  Silver ,  Cesium ;  180 °C
Reference
Gas-phase epoxidation of butadiene: influence of the content and distribution of cesium promoter on catalytic properties of Ag/α-Al2O3
Afanas'ev, D. S.; Larina, T. V.; Kuznetsova, N. I., Kataliz v Promyshlennosti, 2011, (6), 21-27

Production Method 7

Reaction Conditions
Reference
Microbiological alkane oxidation
, United States, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Peracetic acid ,  Decane Catalysts: Iron(4+), diaqua-μ-oxotetrakis(1,10-phenanthroline-κN1,κN10)di-, stereoisomer, t… Solvents: Acetonitrile ;  2 min, 0 °C; 3 min
1.2 Reagents: Potassium carbonate Solvents: Water
Reference
Simple Iron Catalyst for Terminal Alkene Epoxidation
Dubois, Geraud; Murphy, Andrew; Stack, T. Daniel P., Organic Letters, 2003, 5(14), 2469-2472

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Benzenemethanaminium, N,N,N-trimethyl-, dodecaoxo[phosphato(3-)]tetramolybdate(3… Solvents: Acetonitrile ,  Water ;  4 h, 70 °C
Reference
Heteropoly blue as a reaction-controlled phase-transfer catalyst for the epoxidation of olefins
Li, Mingqiang; Jian, Xigao, Bulletin of the Chemical Society of Japan, 2005, 78(8), 1575-1579

Production Method 10

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: [rel-[N1(R),N2(R)]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl]-1,2-ethanedi… Solvents: Acetonitrile ,  Water ;  60 min, rt; 120 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Catalytic monoepoxidation of 1,3-butadiene over manganese complex catalysts
Wang, Shou-feng; Yu, Song-jie; Sun, Wei; Xia, Chun-gu, Fenzi Cuihua, 2011, 25(2), 105-108

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, stereoisomer of diaqua[μ10-[orthosilicato(4-)-κ… Solvents: Acetonitrile ,  Water ;  9 h, 305 K
Reference
Olefin epoxidation with hydrogen peroxide catalyzed by lacunary polyoxometalate [γ-SiW10O34(H2O)2]4-
Kamata, Keigo; Kotani, Miyuki; Yamaguchi, Kazuya; Hikichi, Hiro; Mizuno, Noritaka, Chemistry - A European Journal, 2007, 13(2), 639-648

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, stereoisomer of diaqua[μ10-[orthosilicato(4-)-κ… Solvents: Acetonitrile ,  Water ;  9 h, 2.5 atm, 305 K
Reference
Efficient Epoxidation of Olefins with ≥99% Selectivity and Use of Hydrogen Peroxide
Kamata, Keigo; Yonehara, Koji; Sumida, Yasutaka; Yamaguchi, Kazuya; Hikichi, Shiro; et al, Science (Washington, 2003, 300(5621), 964-966

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: [rel-[N1(R),N2(R)]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl]-1,2-ethanedi… Solvents: Water ;  120 h
Reference
Manganese bis(trifluoromethanesulfonate)
Miao, Cheng-Xia; Sun, Wei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-4

Production Method 14

Reaction Conditions
1.1 Reagents: Methane ,  Butane ,  Oxygen Catalysts: Silver Solvents: 1,2-Dichloroethane ,  Water ;  > 300 h, > 1 bar, 180 - 250 °C
Reference
Recovery of 3,4-epoxy-1-butene from 1,3-butadiene oxidation effluents
, United States, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Silver (ethylenediamine complexes) ,  Cesium
Reference
Off the beaten track: improved and new routes in C4 value chains
Schunk, S. A.; Baltes, C.; Klein, J., DGMK Tagungsbericht, 2004, 2004, 2004-3

Production Method 16

Reaction Conditions
1.1 Solvents: Water
Reference
Reaction of 3,4-epoxy-1-butene with methanol. Direction and mechanism of ring opening
Kadesch, Richard G., Journal of the American Chemical Society, 1946, 68, 41-5

Production Method 17

Reaction Conditions
Reference
Ethynylation. V. Reactions of hydrated ethynylation products. Dehydration of γ-alkanediols
Reppe, Walter, Annalen der Chemie, 1955, 596, 80-158

Production Method 18

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Molybdenum hexacarbonyl
Reference
Synthesis of cyclic acetals containing gem-dichlorocyclopropane fragment
Aminova, E. K.; Kazakova, A. N.; Proskurnina, M. V.; Zlotskii, S. S., Izvestiya Vysshikh Uchebnykh Zavedenii, 2013, 56(6), 11-13

Production Method 19

Reaction Conditions
1.1 Solvents: Water
Reference
Amines derived from dihalopropenes. II. Synthesis of (±)- and (-)-1-(2-methylene-1-aziridinyl)-3-buten-2-ol
Bottini, Albert T.; Dev, Vasu, Journal of Organic Chemistry, 1962, 27, 968-79

Production Method 20

Reaction Conditions
Reference
Epoxidation of lower α-olefins
, United States, , ,

Butadiene monoxide Raw materials

Butadiene monoxide Preparation Products

Butadiene monoxide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Additional information on Butadiene monoxide

Butadiene Monoxide (CAS No. 930-22-3): An Overview of Its Properties, Applications, and Recent Research

Butadiene monoxide, also known as 1,3-butadiene oxide or butadiene oxide, is a cyclic ether with the chemical formula C4H6O. It is a colorless liquid with a boiling point of 75.5°C and a molecular weight of 70.09 g/mol. This compound is primarily used in the synthesis of various organic compounds and as an intermediate in the production of polymers and other chemical products.

The CAS number for butadiene monoxide is 930-22-3, which is a unique identifier assigned by the Chemical Abstracts Service to ensure precise and consistent referencing in scientific literature and databases. This identifier is crucial for researchers, chemists, and regulatory bodies to track and manage information related to this compound.

Butadiene monoxide is synthesized through the oxidation of 1,3-butadiene, a process that involves the reaction of butadiene with oxygen in the presence of a catalyst. The resulting product is then purified to meet the required specifications for industrial and research applications. The synthesis process can be optimized to achieve high yields and purity levels, making it an essential compound in various chemical processes.

In terms of its physical properties, butadiene monoxide has a density of approximately 0.88 g/cm³ at room temperature. It is soluble in water and many organic solvents, which makes it versatile for use in different chemical reactions. The compound's reactivity is primarily attributed to its cyclic ether structure, which allows it to participate in various nucleophilic substitution reactions and ring-opening polymerizations.

One of the key applications of butadiene monoxide is in the synthesis of epoxides, which are important intermediates in the production of polymers such as polyurethanes and epoxy resins. These polymers are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance. Additionally, butadiene monoxide can be used as a starting material for the synthesis of pharmaceuticals and fine chemicals, where its reactivity and functional group versatility are highly valued.

Recent research has focused on improving the efficiency and sustainability of the synthesis process for butadiene monoxide. For example, studies have explored the use of green catalysts and alternative reaction conditions to reduce energy consumption and minimize environmental impact. One notable study published in the *Journal of Catalysis* reported the development of a novel heterogeneous catalyst that significantly enhanced the selectivity and yield of butadiene monoxide production from 1,3-butadiene oxidation.

In addition to its industrial applications, butadiene monoxide has been studied for its potential use in biomedical applications. Research has shown that certain derivatives of butadiene monoxide exhibit antimicrobial properties, making them promising candidates for developing new antibiotics or antifungal agents. A study published in *Bioorganic & Medicinal Chemistry* investigated the synthesis and biological activity of butadiene monoxide derivatives against various bacterial strains, demonstrating promising results.

The safety profile of butadiene monoxide is an important consideration in its handling and use. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken to prevent exposure and ensure safe handling practices. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound.

In conclusion, butadiene monoxide (CAS No. 930-22-3) is a versatile compound with a wide range of applications in chemical synthesis, polymer production, and biomedical research. Its unique properties make it an essential component in various industrial processes, while ongoing research continues to explore new possibilities for its use. As advancements in catalysis and sustainable chemistry continue to evolve, the role of butadiene monoxide in these fields is likely to expand further.

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